Phenyl glycidyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(phenoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUMYWMJTYZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25265-27-4 | |
| Record name | Oxirane, 2-(phenoxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25265-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8021145 | |
| Record name | Phenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenyl glycidyl ether is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid. [Note: A solid below 38 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid., Colorless liquid. [Note: A solid below 38 °F.] | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxirane, 2-(phenoxymethyl)- | |
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| Record name | Phenyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C, 473 °F | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
greater than 200 °F (NTP, 1992), 248 °F, 248 °F (Closed Cup), 114 °C c.c. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/128 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 5 mg/mL at 64 °F (NTP, 1992), 12.9% in octane; completely sol in acetone and toluene, In water, 2,400 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.24, 0.2% | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.1092 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1109 at 21 °C, Relative density (water = 1): 1.11, 1.11 | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.37 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.37 (Air = 1), Relative vapor density (air = 1): 4.37, 4.37 | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 1.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.33, 0.01 mmHg | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/128 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENYL GLYCIDYL ETHER (PGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/173 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid (Note: A solid below 38 degrees F) | |
CAS No. |
122-60-1, 71031-02-2 | |
| Record name | PHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20896 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyl glycidyl ether | |
| Source | CAS Common Chemistry | |
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| Record name | Phenyl glycidyl ether | |
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| Record name | PHENYL GLYCIDYL ETHER | |
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Melting Point |
38.3 °F (NTP, 1992), 3.5 °C, 38 °F | |
| Record name | PHENYL GLYCIDYL ETHER | |
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| Record name | Phenyl glycidyl ether | |
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Synthesis Pathways and Chemical Reactivity
Advanced Synthetic Methodologies for Phenyl Glycidyl (B131873) Ether and Derivatives
The conventional synthesis of Phenyl glycidyl ether involves the reaction of phenol (B47542) with epichlorohydrin (B41342) in the presence of a catalyst. iarc.fr However, research has focused on developing more efficient and environmentally friendly synthetic routes.
A notable advancement is the use of microwave-assisted organic synthesis, which offers a rapid, high-yield, and efficient pathway for reactions involving this compound. obu.edu For instance, a solvent-free, microwave-assisted approach has been successfully employed for the reaction of PGE with various imidazoles and pyrazoles, generating adducts in competitive yields compared to methods using conventional heating. mdpi.comnih.gov This technique significantly reduces reaction times, often to as little as one minute at 120 °C. mdpi.com
The synthesis of novel derivatives has also been explored. For example, new β-cyclodextrin derivatives have been synthesized using this compound and its substituted analogues (2-methylthis compound and benzyl (B1604629) glycidyl ether) as raw materials in sodium hydroxide (B78521) solutions. sioc-journal.cn Enantioselective synthesis of chiral (R)-Glycidyl phenyl ether can be achieved through chiral catalysis, which is crucial for applications in asymmetric synthesis. smolecule.com
Epoxide Ring-Opening Reaction Mechanisms
The epoxide ring of this compound is readily opened by nucleophiles. smolecule.com The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of more complex structures. smolecule.comlibretexts.org Common nucleophiles include alcohols, amines, and thiols. smolecule.com
The formation of adducts is a key feature of PGE's reactivity. For example, in reactions with 1-unsubstituted imidazoles, such as 2-ethyl-4-methylimidazole, the initial nucleophilic attack occurs from the N-3 atom of the imidazole (B134444) onto the epoxide ring. mdpi.com This leads to the formation of a 1:1 molar OH adduct after rearrangement of a zwitterion intermediate. mdpi.com A subsequent attack by the N-1 atom of this adduct on another epoxide molecule can form a 2:1 adduct. mdpi.com The formation of these adducts is crucial as they can act as catalysts for polymerization processes. mdpi.com Studies have also investigated the formation of DNA adducts, where PGE was found to react with calf thymus DNA, forming products such as the N7 alkylated dGMP. oup.com
The ring-opening of this compound can be catalyzed by both acids and bases, with the reaction pathway influencing the final product structure. libretexts.org
Under acidic conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. libretexts.org In an asymmetric epoxide like PGE, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.org For example, the reaction of this compound with 2,4-dimethylphenol (B51704) under acid-catalyzed conditions yields a primary alcohol as the major product and a secondary alcohol as a minor product. researchgate.net Lewis acids like boron trifluoride etherate (BF3) are also effective catalysts for the alcoholysis of the glycidyl moiety. acs.org
Under basic conditions , the ring-opening follows an SN2 mechanism where the nucleophile attacks the less substituted carbon atom of the epoxide ring. libretexts.org The reaction of PGE and 2,4-dimethylphenol catalyzed by a base like triphenylphosphine (B44618) (PPh3) exclusively yields the secondary alcohol. researchgate.net Strong organic superbases, such as the phosphazene base t-BuP4, have been used to catalyze the living ring-opening polymerization of glycidyl ethers. researchgate.net Kinetic studies on the base-catalyzed reaction between a thiol (glycol dimercaptoacetate) and PGE revealed that the rate-controlling step is the deprotonation of the thiol by the catalyst, not the nucleophilic attack of the resulting thiolate anion on the epoxide. rsc.org
This compound readily reacts with various heterocyclic compounds, particularly nitrogen-containing heterocycles like imidazoles and pyrazoles. mdpi.comkisti.re.kr These reactions are of interest due to the pharmacological importance of the resulting azole derivatives. obu.edu
Solvent-free, microwave-assisted synthesis has proven to be a highly efficient method for the ring-opening of PGE with these heterocycles. mdpi.comnih.gov This approach allows for rapid reactions, typically at 120 °C for 1 minute, with a 1:1.5 molar ratio of PGE to the azole, yielding the desired products in serviceable amounts. mdpi.com The nucleophilicity of the azole ring combined with the electrophilic nature of the epoxide facilitates the formation of versatile derivatives. mdpi.com
| Entry | Azole | Product | Yield (%) |
|---|---|---|---|
| 1 | Imidazole | 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol (3a) | 82 (traditional heating) vs. comparable microwave yields |
| 2 | Pyrazole (B372694) | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol (3e) | 73 |
| 3 | 3-Chloro-5-methyl-1H-pyrazole | 3-Chloro-5-methyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol | 26 |
Acid-Catalyzed and Base-Catalyzed Ring Opening
Reactivity with Amines and Cross-linking Formulations
The reaction of this compound with amines is fundamental to its use in epoxy resin technology, particularly in curing and cross-linking processes. kpi.ua Primary and secondary amines act as nucleophiles, attacking the epoxide ring to form stable carbon-nitrogen bonds and hydroxyl groups. google.com
Model studies using PGE and aniline (B41778), in the presence of a tertiary amine accelerator like N,N-dimethylbenzylamine (DMBA), show that the primary amine adds to the epoxy ring. kpi.ua The resulting secondary amine can then react with another epoxy group. kpi.ua These reactions are the basis for the formation of cross-linked networks in diepoxy/diamine systems. kpi.ua The reaction kinetics of PGE with amines, such as 2,5-dimethyl-2,5-hexanediamine, have been measured, showing a very large ratio for the reaction rates of primary versus secondary amine hydrogens (k1/k2 of 60:1). dtic.mil
In cross-linking formulations, PGE can be used as a reactive diluent to control viscosity while participating in the curing reaction. connectchemicals.com Kinetic analyses of photocationically curable formulations containing glycerol (B35011) diglycidyl ether and this compound show that the final conversion and thermal stability are influenced by the PGE content. tandfonline.com The cross-linking of epoxy resins with amines is a complex process where side reactions like etherification and homopolymerization can also occur, influenced by accelerators and temperature. kpi.ua
Non-covalent Interactions and Functionalization Strategies
Beyond covalent reactions, this compound is utilized in non-covalent functionalization strategies, primarily through π-π stacking interactions. researchgate.netresearchgate.net This approach is particularly effective for modifying the surface of carbon nanomaterials like multiwalled carbon nanotubes (MWCNTs) and graphene nanoplatelets (GNPs). researchgate.netresearchgate.net
The phenyl group of PGE can interact with the graphitic surface of carbon nanotubes via π-π* interactions. researchgate.net This non-covalent bonding helps to prevent the aggregation of nanotubes caused by van der Waals forces, leading to enhanced dispersion within a polymer matrix. researchgate.net This improved dispersion, in turn, enhances the physical properties of the resulting nanocomposites. researchgate.net For example, treating MWCNTs with PGE before incorporating them into a polyamide 6 (PA6) matrix significantly improved the tensile strength of the composite fibers. researchgate.net
| Nanofiller | Polymer Matrix | Property Improved | Improvement (%) |
|---|---|---|---|
| MWCNTs (1 wt%) | Polyamide 6 (PA6) | Tensile Strength | Up to 31.8% |
| Graphene Nano-platelets (GNPs) | Not Specified | Electrical Conductivity | Up to 296.3% |
| Graphene Nano-platelets (GNPs) | Not Specified | Thermal Conductivity | Up to 4.4% |
| Multiwalled Carbon Nanotubes (MWCNTs) | Not Specified | Electrical Conductivity | Up to 125.8% |
| Multiwalled Carbon Nanotubes (MWCNTs) | Not Specified | Thermal Conductivity | Up to 11.3% |
This strategy presents a facile and effective method for improving the dispersion of nano-carbon fillers and enhancing the conductive and mechanical properties of polymer composites. researchgate.netresearchgate.net
Polymerization Science and Advanced Material Applications
Fundamental Polymerization Kinetics and Mechanisms
The polymerization of phenyl glycidyl (B131873) ether (PGE) can proceed through different mechanisms, primarily cationic and anionic pathways, each with distinct kinetics and characteristics. These processes are fundamental to the synthesis of poly(phenyl glycidyl ether) and are heavily influenced by the reaction conditions.
Cationic Polymerization: Initiation and Propagation Dynamics
Cationic ring-opening polymerization of PGE is a significant process, particularly for applications in coatings and advanced composites. This mechanism involves the generation of cationic active centers that propagate by attacking the oxygen atom of the epoxy ring.
Radiation, such as electron beam (e-beam) and ultraviolet (UV) light, is a highly effective method for initiating the cationic polymerization of PGE, especially in the presence of a suitable photoinitiator. researchgate.netacs.org Onium salts, like diaryliodonium and triarylsulfonium salts, are commonly used for this purpose. acs.orgcapes.gov.br Upon exposure to e-beam or UV radiation, these initiators undergo photolysis to produce a strong Brønsted acid (e.g., HSbF₆). dss.go.thnih.gov This superacid then protonates the oxygen atom of the PGE monomer, creating an oxonium ion active center and initiating the polymerization chain. dss.go.thnih.gov
This method offers significant advantages, including rapid curing at low temperatures and reduced energy consumption. dss.go.th The polymerization can proceed efficiently at low radiation doses (1–3 Mrad for e-beam), making it commercially attractive. capes.gov.br The initiation mechanism is considered to be the same for both UV and e-beam processes after the initial formation of the active centers. acs.org Studies using real-time near-infrared (NIR) spectroscopy have been conducted to monitor the kinetics of both e-beam and UV-induced polymerization of PGE. capes.gov.brcore.ac.uk The presence of hydroxyl-containing materials, such as water or alcohols, can significantly influence the reaction pathways in these systems. researchgate.netdss.go.th
Temperature and the choice of initiator system are critical variables that dictate the kinetics of cationic polymerization. The rate of polymerization and the final conversion generally increase with rising temperature. researchgate.nettandfonline.com This is attributed to the increased mobility of reactive species and a higher frequency of successful propagation steps. tandfonline.com For instance, in thermally induced cationic polymerization using novel xanthenyl phosphonium (B103445) salts, the conversion of PGE increased as the temperature was raised from ambient to 200°C. researchgate.netmdpi.com
A variety of initiator systems have been explored. Diaryliodonium salts with non-nucleophilic anions like hexafluoroantimonate (SbF₆⁻) or tetrakis(pentafluorophenyl)borate (B1229283) (B(C₆F₅)₄⁻) are highly effective photoinitiators. capes.gov.bracs.org The nature of the counter-anion influences the initiator's activity; for example, with xanthenyl phosphonium salts, the order of activity was found to be ISbF₆ > IPF₆ > IAsF₆ > IBF₄. mdpi.com Similarly, the structure of the cation plays a role. Triphenylcyclopropenium (TPCP) salts, when combined with a carbonyl-containing solvent like cyclohexanone (B45756), were found to be effective thermal initiators for PGE polymerization at room temperature, even without UV light. nih.gov
The table below summarizes the effect of different initiator systems and temperatures on the polymerization of this compound (PGE).
| Initiator System | Counter Anion | Temperature (°C) | Observation |
| Xanthenyl Phosphonium Salt | SbF₆⁻, PF₆⁻, AsF₆⁻, BF₄⁻ | Ambient to 200 | Conversion increases with temperature; activity order: SbF₆⁻ > PF₆⁻ > AsF₆⁻ > BF₄⁻. researchgate.netmdpi.com |
| (Tolycumyl)iodonium | B(C₆F₅)₄⁻ (IPB) | 50 | Termination rate constant (kₜ) = 0.027 min⁻¹. acs.org |
| (Tolycumyl)iodonium | B(C₆F₅)₄⁻ (IPB) | 60 | Termination rate constant (kₜ) = 0.033 min⁻¹. acs.org |
| Diaryliodonium | SbF₆⁻ (IHA) | 50 | Termination rate constant (kₜ) = 0.041 min⁻¹. acs.org |
| Diaryliodonium | SbF₆⁻ (IHA) | 60 | Termination rate constant (kₜ) = 0.068 min⁻¹. acs.org |
| Triphenylcyclopropenium (TPCP) Gallate | Ga(C₆F₅)₄⁻ | Room Temperature | Rapid polymerization in the presence of cyclohexanone without UV light. nih.gov |
A key feature of cationic photopolymerization is the long lifetime of the active centers, which leads to continued polymerization even after the initiating light source is turned off, a phenomenon known as "dark cure". This characteristic is particularly well-suited for study using dark-cure experiments, where the system is irradiated for a short period to generate active centers, and the subsequent polymerization rate is monitored in the dark. acs.org
These studies have allowed for the characterization of effective rate constants for termination/trapping (kₜ) and propagation (kₚ). For the photopolymerization of PGE with iodonium (B1229267) photoinitiators, these rate constants were found to be essentially constant for conversions up to 50%. The propagation lifetime of an active center is the average time it propagates before terminating or becoming trapped in the increasingly viscous polymer matrix. acs.org
Research has determined specific values for these kinetic parameters. For instance, using (tolycumyl)iodonium tetrakis(pentafluorophenyl)borate (IPB) as an initiator at 50°C, the termination rate constant (kₜ) was 0.027 min⁻¹, corresponding to an active center propagation lifetime of 37 minutes. acs.org With diaryliodonium hexafluoroantimonate (IHA) at the same temperature, kₜ was 0.041 min⁻¹, for a lifetime of 24 minutes. acs.org The propagation rate constant (kₚ) at 50°C was found to be 0.6 L mol⁻¹ s⁻¹ for the IPB initiator and 0.4 L mol⁻¹ s⁻¹ for the IHA initiator.
The table below presents kinetic rate constants for the cationic photopolymerization of this compound.
| Photoinitiator | Temperature (°C) | Termination Rate Constant (kₜ, min⁻¹) | Propagation Rate Constant (kₚ, L mol⁻¹ s⁻¹) | Active Center Lifetime (min) |
| (Tolycumyl)iodonium tetrakis(pentafluorophenyl)borate (IPB) | 50 | 0.027 | 0.6 | 37 |
| (Tolycumyl)iodonium tetrakis(pentafluorophenyl)borate (IPB) | 60 | 0.033 | - | - |
| Diaryliodonium hexafluoroantimonate (IHA) | 50 | 0.041 | 0.4 | 24 |
| Diaryliodonium hexafluoroantimonate (IHA) | 60 | 0.068 | - | - |
Influence of Temperature and Initiator Systems
Anionic Polymerization: Growth and Chain Transfer Phenomena
Anionic ring-opening polymerization of PGE offers another route to poly(this compound), often allowing for good control over molecular weight and polymer architecture. This process is initiated by nucleophilic attack on one of the carbon atoms of the epoxy ring, leading to the formation of an alkoxide active center.
A diverse range of initiator systems can be used for the anionic polymerization of PGE. Classic initiators include potassium-based systems, such as potassium anions complexed with 18-crown-6 (B118740), which enhances the reactivity of the initiator. dss.go.th Potassium hydroxide (B78521) (KOH) activated by ligands like 18-crown-6 has also been shown to be effective. researchgate.net
More recently, metal-free organocatalytic systems have gained prominence. Tetra-n-butylammonium acetate (B1210297) (Bu₄NOAc) has been successfully used as a metal- and halogen-free initiator, enabling control over the molecular weight of the resulting polymer. researchgate.net Imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate, can also initiate polymerization. acs.org The mechanism can be complex; for instance, the acetate anion may deprotonate the imidazolium (B1220033) cation, leading to the formation of a carbene intermediate that acts as the true initiating species. acs.org
Living anionic polymerization of PGE has been achieved using methoxy-polyethylene glycol (mPEG-OH) as a macroinitiator, activated by deprotonation with potassium naphthalene (B1677914). acs.org This allows for the synthesis of well-defined block copolymers. acs.org Other initiators like tetrabutylammonium (B224687) azide (B81097) (N₃NBu₄) have been employed to synthesize azide-terminated linear poly(this compound), which can then be used to create cyclic polymers. tandfonline.com
Chain transfer reactions are a significant aspect of the anionic polymerization of epoxides. capes.gov.br These reactions can limit the achievable molecular weight. Chain transfer to the monomer has been reported to occur. researchgate.net Alcohols can act as chain transfer agents (CTAs), which can be used advantageously to control the molecular weight and produce hydroxyl-terminated polymers. researchgate.net The use of didodecyldimethylammonium (B1216837) hydroxide as an "inisurf" (initiator and surfactant) in miniemulsion polymerization leads to the formation of α,ω-dihydroxylated polyether chains, though molecular weights remain relatively low due to termination reactions involving water. capes.gov.br
The table below lists various initiator systems used in the anionic polymerization of this compound (PGE).
| Initiator System | Type | Key Features / Mechanism |
| Potassium anions / 18-crown-6 | Alkali Metal / Crown Ether | A kinetic equation was derived to calculate growth and chain transfer rate constants. dss.go.th |
| Tetra-n-butylammonium acetate (Bu₄NOAc) | Metal-Free Organocatalyst | Enables control of molecular weight; produces hydroxyl-terminated polymers. researchgate.net |
| 1-Ethyl-3-methylimidazolium acetate | Ionic Liquid | Initiation can proceed via a carbene intermediate formed by deprotonation of the cation. acs.org |
| Potassium naphthalene / mPEG-OH | Living Anionic / Macroinitiator | Used for synthesizing mPEG-b-P(PGE) block copolymers with narrow molecular weight distribution. acs.org |
| Tetrabutylammonium azide (N₃NBu₄) | Azide-based | Produces azide-terminated polymers, suitable for creating cyclic structures via "click" chemistry. tandfonline.com |
| Didodecyldimethylammonium hydroxide | Inisurf (Initiator/Surfactant) | Used in miniemulsion polymerization to produce α,ω-dihydroxylated chains. capes.gov.br |
Microemulsion and Miniemulsion Systems
Miniemulsion polymerization is a technique that employs stable, submicron droplets of a monomer dispersed in a continuous phase, typically water, to synthesize polymer nanoparticles. cmu.edu This process is differentiated from microemulsion polymerization, which starts from a thermodynamically stable state. cmu.edu The stability of miniemulsions is achieved through the use of a surfactant and a costabilizer, which prevents droplet degradation via Ostwald ripening. cmu.educmu.edu
In the context of this compound, anionic polymerization has been successfully carried out in miniemulsions. cmu.educmu.edu Researchers have utilized inisurfs, which are molecules that act as both a surfactant and an initiator. cmu.edu For instance, didodecyldimethylammonium hydroxide has been employed as an inisurf for the miniemulsion polymerization of PGE, resulting in the formation of α,ω-dihydroxylated polyether chains. cmu.edu The molecular weight of the resulting polymers can be controlled by adjusting the initiator concentration, the type and concentration of surfactants, or by adding an alcohol as a costabilizer. cmu.edu
Copolymerization with Carbon Dioxide: Stereoregularity and Linkage Control
The copolymerization of this compound with carbon dioxide (CO2) has been investigated to produce polycarbonates. rsc.orgkoreascience.kr The use of specific catalysts is crucial for controlling the polymer's structure, including the carbonate linkage content and stereoregularity. rsc.orgcolab.ws
Trivalent cobalt-based Salen complexes have demonstrated high efficiency and selectivity in the copolymerization of CO2 and various epoxides, including PGE. rsc.org These catalysts can produce copolymers with over 99% carbonate linkage and a high degree of head-to-tail regioselectivity. rsc.org When enantiopure PGE is used with these catalysts, highly stereoregular, isotactic polycarbonates can be obtained. rsc.org This isotactic copolymer exhibits semicrystalline properties with a distinct melting point. rsc.org
Kinetic studies have revealed that single-component Co(III)-based catalyst systems exhibit a significant difference in the activation energies for copolymer formation versus the formation of cyclic carbonate byproducts, which accounts for the high selectivity towards polymerization even at elevated temperatures. rsc.org Ionic liquids have also been explored as catalysts for this copolymerization, with the structure of the ionic liquid influencing the carbonate content of the resulting polymer. koreascience.kr
| Catalyst System | Carbonate Linkage (%) | Stereoregularity | Key Findings |
| Co(III)-Salen complex with TBD | >99 | >99% Isotacticity (with enantiopure PGE) | High selectivity for copolymerization over cyclic carbonate formation. rsc.org |
| Imidazolium salt ionic liquids | Variable | Not specified | Reactivity influenced by alkyl chain length and anion nucleophilicity. koreascience.kr |
Cyclic Polyether Synthesis via Zwitterionic Ring-Expansion Polymerization
Zwitterionic ring-expansion polymerization (ZREP) is a method for synthesizing cyclic polymers in a one-pot reaction. researchgate.netcsic.es This technique has been applied to this compound using tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) as a catalyst under anhydrous conditions to produce cyclic poly(glycidyl phenyl ether). researchgate.netresearchgate.net
The proposed mechanism involves the reaction of PGE with B(C6F5)3 to form macrozwitterionic propagating chains. csic.esrsc.org An end-to-end cyclization reaction occurs, resulting in the formation of cyclic polyethers and the regeneration of the catalyst. csic.esrsc.org This method can produce cyclic polyethers with high molecular weights. rsc.org It has been noted that in the presence of water, linear chains are formed instead of cyclic structures. researchgate.netresearchgate.net The polymerization of PGE via ZREP can be influenced by reaction conditions such as solvent, monomer concentration, and temperature, which can lead to bimodal molecular weight distributions due to the cyclization of shorter chains. csic.es
This compound as a Reactive Diluent in Epoxy Resin Formulations
This compound is widely used as a reactive diluent in epoxy resin formulations to reduce their viscosity. nagase.comwikipedia.orgconnectchemicals.com This reduction in viscosity improves the handling and application properties of the resin, such as better wetting and flow. researchgate.net As a reactive diluent, PGE incorporates into the epoxy network during the curing process. nagase.comspecialchem.com
The addition of PGE affects the final properties of the cured epoxy. wikipedia.org While it can enhance flexibility and impact resistance, it may also lead to a decrease in thermal stability and glass transition temperature due to its monofunctional nature, which can reduce the crosslinking density of the polymer network. nagase.comresearchgate.net However, the improved molecular mobility in the early stages of curing due to lower viscosity can sometimes lead to a more homogeneous polymer network. researchgate.netspecialchem.com
| Property | Effect of PGE Addition | Reference |
| Viscosity | Decrease | nagase.comwikipedia.orgconnectchemicals.com |
| Flexibility | Increase | connectchemicals.com |
| Thermal Stability | Decrease | researchgate.net |
| Glass Transition Temperature | Decrease | researchgate.net |
Functional Materials Development and Composite Reinforcement
This compound plays a role in the development of advanced functional materials and composites. It has been used as a noncovalent functionalization agent for multiwalled carbon nanotubes (MWCNTs) to improve their dispersion in a polyamide 6 (PA6) matrix for reinforced nanocomposite fibers. researchgate.net The PGE molecules adhere to the surface of the MWCNTs through π-π interactions, which helps to prevent their aggregation and leads to enhanced dispersion. researchgate.net This improved dispersion results in nanocomposites with increased tensile strength, as well as improved thermal and electrical conductivity. researchgate.net
In the context of self-healing materials, PGE has been used as a mono-epoxide in the study of isocyanurate-oxazolidone (ISOX) polymers. umich.edu These polymers have been investigated for their potential in developing self-healable thermosets and their corresponding carbon fiber reinforced polymer (CFRP) composites. umich.edu PGE is also utilized in the formulation of epoxy matrices for composites, where it can be combined with other epoxy resins like diglycidyl ether of bisphenol-A (DGEBA) to tailor the properties of the matrix. unitn.it
Toxicological Mechanisms and Biological Interactions
Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms
Epoxide Hydrolysis and Glutathione (B108866) Conjugation Pathways
The metabolism of PGE is primarily characterized by two principal detoxification pathways: the hydrolysis of the epoxide ring and conjugation with glutathione (GSH). nih.gov The epoxide group of PGE can be inactivated through either epoxide hydrolysis or conjugation with glutathione. nih.gov In rats and rabbits, PGE administration leads to the excretion of 2-hydroxy-3-phenoxypropionic acid and N-acetyl-S-(2-hydroxy-3-phenoxypropyl)-L-cysteine. nih.gov The formation of these metabolites points to the involvement of epoxide hydrolase and glutathione-S-transferase enzymes. nih.govumich.edu
In vitro studies have shown that glutathione-S-alkyltransferase catalyzes the metabolic conjugation of PGE. nih.gov The capacity for glutathione conjugation in rats appears to be limited, and the balance between GSH conjugation and hydrolysis shifts with increasing exposure to PGE. nih.gov Specifically, the ratio of GSH conjugation to hydrolysis decreases as the dose of PGE increases. nih.gov This suggests a potential saturation of the glutathione conjugation pathway at higher exposure levels. The administration of PGE has been shown to cause a significant decrease in hepatic glutathione levels in rats. nih.gov
Urinary Metabolite Profiling and Novel Pathway Identification
Detailed analysis of urinary metabolites in rats administered PGE has provided a deeper understanding of its metabolic fate. Following intraperitoneal administration, the primary urinary metabolites identified are derived from the epoxide hydrolysis and glutathione conjugation pathways. nih.gov
The major metabolite resulting from epoxide hydrolysis, after further metabolism, is 3-(phenyloxy)lactic acid (POLA). nih.gov The glutathione conjugation pathway leads to the formation of phenyl glycidyl (B131873) ether mercapturic acid (PGEMA). nih.gov The excretion of both POLA and PGEMA has been confirmed in multiple studies. nih.gov
Interestingly, a novel metabolic pathway has been identified, leading to the formation of N-acetyl-O-phenylserine (NAPS). nih.gov It is proposed that NAPS is formed from POLA through a sequence of oxidation, transamination, and N-acetylation reactions. nih.gov This discovery highlights a previously unknown route in the metabolism of PGE.
Quantitative analysis of these metabolites reveals important dose-dependent relationships. A linear relationship has been observed for the excretion of both PGEMA and NAPS with increasing doses of PGE. nih.gov However, the percentage of the administered PGE dose excreted as PGEMA decreases from 27% to 10% as the dose increases, further supporting the idea of a saturable glutathione conjugation pathway. nih.gov In contrast, NAPS consistently accounts for approximately 27% of the PGE dose. nih.gov The excretion of both PGEMA and NAPS is rapid, with a significant portion of the total excreted amounts collected within the first 6 hours after administration. nih.gov
Table 1: Urinary Metabolites of Phenyl Glycidyl Ether in Rats
| Metabolite | Metabolic Pathway | Key Characteristics |
|---|---|---|
| This compound mercapturic acid (PGEMA) | Glutathione Conjugation | Excretion is dose-dependent but shows signs of saturation at higher doses. nih.gov |
| 3-(phenyloxy)lactic acid (POLA) | Epoxide Hydrolysis | Precursor to the novel metabolite NAPS. nih.gov |
Genotoxicity and Mutagenicity Mechanisms
This compound has demonstrated genotoxic and mutagenic potential in various experimental systems, primarily through its ability to interact with DNA and induce mutations.
DNA Adduct Formation with Nucleosides
The reactivity of the epoxide ring in PGE allows it to form covalent adducts with DNA nucleosides. In vitro studies have shown that PGE reacts with thymidine (B127349) and 2'-deoxyadenosine (B1664071). nih.goviarc.fr The primary adducts formed are N-3-(2-hydroxy-3-phenoxypropyl)thymidine and N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine. nih.goviarc.frumich.edusigmaaldrich.comugent.be With extended reaction times, a smaller quantity of dialkylated 2'-deoxyadenosine has also been observed. nih.goviarc.frumich.edusigmaaldrich.comugent.be The formation of these nucleoside adducts serves as a molecular basis for the genotoxic effects of PGE. sigmaaldrich.comugent.be Further research has also provided evidence for the alkylation of the phosphate (B84403) backbone of DNA by PGE. researchgate.netcapes.gov.br
Bacterial Mutagenesis and Mammalian Cell Transformation
PGE has been shown to be mutagenic in bacterial assays. inchem.orgnih.gov It induces mutations in Salmonella typhimurium strains TA1535 and TA100, both with and without metabolic activation (S9 mix), indicating that it can act as a direct mutagen causing base-pair substitutions. nih.gov However, it did not show mutagenic activity in strains TA98, TA1537, or TA1538. nih.gov
In mammalian cells, PGE has been found to induce morphological transformation in vitro. nih.goviarc.frinchem.org This has been observed in a Syrian hamster embryo cell clonal assay and in an assay that measures the enhancement of viral transformation. nih.goviarc.fr However, PGE did not induce chromosomal aberrations in animal cells in vitro, nor did it cause micronuclei or chromosomal aberrations in vivo. nih.goviarc.frinchem.org It also did not induce dominant lethal effects in rats. nih.goviarc.fr
Table 2: Genotoxicity Profile of this compound
| Test System | Endpoint | Result | Reference |
|---|---|---|---|
| Salmonella typhimurium | Gene Mutation | Positive (TA100, TA1535) | nih.gov |
| Mammalian Cells (in vitro) | Cell Transformation | Positive | nih.goviarc.fr |
| Mammalian Cells (in vitro) | Chromosomal Aberrations | Negative | nih.goviarc.fr |
| Rodents (in vivo) | Micronucleus Formation | Negative | nih.goviarc.fr |
Sensitization and Immunotoxicological Responses
This compound is recognized for its potential to cause sensitization, particularly of the skin. princeton.edu It is classified as a skin sensitizer (B1316253) and has been identified as a cause of allergic contact dermatitis in occupational settings. nih.goviarc.frprinceton.edu Patch tests on workers exposed to PGE who developed dermatitis have confirmed its role as a contact allergen. nih.goviarc.fr
In animal studies, the sensitizing potential of PGE in guinea pigs has been described as low. nih.goviarc.fr Despite this, it is included in lists of substances regulated for their sensitization effects. princeton.edu The mechanism of skin sensitization involves the interaction of PGE with skin proteins, leading to an immune response upon subsequent exposures. frontiersin.org this compound is known to react with thiol groups, which is a key event in the initiation of the sensitization cascade. frontiersin.org
Mechanisms of Contact Allergy and Dermatitis Induction
This compound (PGE) is a known contact allergen, and its ability to induce contact allergy and dermatitis is rooted in its chemical reactivity. iarc.fr For a chemical to cause skin sensitization, it must first penetrate the skin and then bind to proteins to form an immunogenic complex, a process known as haptenation. gu.se PGE, being an electrophilic compound, readily reacts with nucleophilic amino acids in skin proteins. gu.se
The key to this reactivity is the epoxide group (a three-membered ring containing an oxygen atom) in the structure of PGE. This strained ring can be opened by nucleophiles, such as the side chains of amino acids like cysteine and proline, leading to the formation of a stable covalent bond. nih.govacs.org This binding of the hapten (PGE) to a carrier protein creates a hapten-protein adduct that is recognized as foreign by the immune system, initiating an allergic response. gu.se This process involves a cascade of events within the immune system, ultimately leading to the clinical manifestation of allergic contact dermatitis upon subsequent exposure to the same allergen. acs.org
Cross-Sensitization with Related Glycidyl Ethers
Cross-sensitization occurs when an individual sensitized to a specific chemical also reacts to other structurally similar chemicals. In the context of this compound (PGE), cross-sensitization with other glycidyl ethers, particularly those used in epoxy resin systems, is a significant clinical consideration. nih.gov The chemical similarity, specifically the presence of the reactive glycidyl group and an aromatic ring, is the basis for this cross-reactivity. nih.gov
Studies have investigated the cross-sensitization patterns between PGE and other prominent glycidyl ethers like diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of bisphenol F (DGEBF). nih.govresearchgate.net Research using the guinea-pig maximization test has shown that sensitization to DGEBA can lead to a cross-reaction with PGE. nih.gov Conversely, animals sensitized to PGE did not show a significant reaction to DGEBA. nih.gov This suggests a one-way cross-reactivity in this specific pairing. Furthermore, sensitization to certain isomers of DGEBF has been shown to result in a high number of cross-reactions to PGE. researchgate.net These findings highlight the importance of testing for both reactive diluents like PGE and the primary epoxy resins when contact allergy to epoxy resin systems is suspected. nih.gov
Structure-Activity Relationships in Sensitizing Capacity
The sensitizing capacity of this compound (PGE) and its analogues is not uniform and is influenced by their chemical structure. acs.org Structure-activity relationship (SAR) studies aim to understand how variations in molecular structure affect the biological activity, in this case, the skin sensitization potential. acs.org For glycidyl ethers, even minor changes in the chemical structure can lead to significant differences in their sensitizing capacity. acs.org
One key factor influencing the sensitizing potency is the presence of a heteroatom (an atom other than carbon or hydrogen, such as oxygen) in the α-position to the epoxide group. nih.gov Studies have shown that PGE analogues containing a heteroatom in this position are strong sensitizers, which correlates with their chemical reactivity. nih.gov The nature of the side chain attached to the glycidyl ether moiety also plays a crucial role. Research on a series of PGE analogues with varying carbon chain lengths and degrees of saturation revealed a range of sensitizing potencies from strong to weak, which was consistent with their reactivity towards a model peptide. acs.org For instance, PGE itself showed a high degree of peptide depletion, indicating high reactivity and strong sensitizing potential, whereas butyl glycidyl ether showed significantly lower peptide depletion and is considered a weaker sensitizer. acs.org
Table 1: Structure-Activity Relationship of this compound and its Analogues
| Compound | Key Structural Feature | Sensitizing Potency | Peptide Depletion (%) |
|---|---|---|---|
| This compound (PGE) | Aromatic ring with ether linkage | Strong | 88 |
| Butyl glycidyl ether | Alkyl chain | Weak | 46 |
| Analogues with heteroatom at α-position | Presence of N or S | Strong | ~60 |
| 1,2-epoxy-4-phenylbutane | No heteroatom at α-position | - | 15 |
Carcinogenesis Mechanisms in Experimental Models
The International Agency for Research on Cancer (IARC) has classified this compound (PGE) as possibly carcinogenic to humans (Group 2B), based on sufficient evidence from experimental animal studies. inchem.orgnih.gov
Site-Specific Carcinogenicity
In experimental animal models, the carcinogenicity of this compound (PGE) has been shown to be site-specific. inchem.orgsparkfiredance.com Inhalation exposure studies conducted in rats demonstrated that pure PGE induced carcinomas of the nasal cavity in both male and female animals. inchem.orgnih.govsparkfiredance.com This localized carcinogenic effect at the site of initial contact suggests that the parent compound or a short-lived metabolite is responsible for the tumors. The nasal cavity, being the primary portal of entry during inhalation, receives the highest concentration of the inhaled substance, leading to the observed site-specific tumors. inchem.orgsparkfiredance.com
Plausibility of Genotoxic Mode of Action
The carcinogenic effect of this compound (PGE) is considered to have a plausible genotoxic mode of action. Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, which can lead to mutations and potentially cancer. PGE has demonstrated genotoxic activity in various in vitro assays. It has been shown to induce mutations in bacteria and cause transformation in mammalian cells. iarc.frnih.gov
The chemical basis for its genotoxicity lies in the reactivity of the epoxide ring. PGE can react with DNA bases, forming DNA adducts. Specifically, it has been shown to react with thymidine and 2'-deoxyadenosine in vitro, forming N-3-(2-hydroxy-3-phenoxypropyl)thymidine and N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine as the main adducts. iarc.frnih.gov The formation of such adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired. While some in vivo studies for chromosomal aberrations and micronuclei were negative, the positive results in in vitro genotoxicity assays and the evidence of DNA adduct formation support a genotoxic mechanism for the carcinogenicity of PGE. nih.govsparkfiredance.com
Reproductive and Developmental Toxicity Investigations (Mechanistic Aspects)
Investigations into the reproductive and developmental toxicity of this compound (PGE) have been conducted in experimental animals. In a study where rats were exposed to PGE via inhalation, no evidence of prenatal toxicity was observed. iarc.frinchem.org
While PGE itself did not show developmental toxicity in the mentioned study, it is noteworthy that testicular changes have been reported in animals exposed to related glycidyl ethers. coleparmer.com For instance, n-butyl glycidyl ether has been shown to cause testicular atrophy in rats following inhalation exposure. canada.ca Although the male reproductive toxicity endpoint for PGE was delisted from California's Proposition 65, the potential for effects on the male reproductive system by compounds in the glycidyl ether class warrants consideration. ca.gov The mechanisms underlying the reproductive toxicity of some glycidyl ethers may involve direct cytotoxic effects on testicular cells or disruption of hormonal pathways, though specific mechanistic studies on PGE are limited.
Table 2: Summary of Reproductive and Developmental Toxicity Findings for this compound
| Endpoint | Species | Exposure Route | Finding |
|---|---|---|---|
| Prenatal Toxicity | Rat | Inhalation | No induced toxicity |
| Male Reproductive Toxicity | - | - | Delisted from Prop 65; some related glycidyl ethers show testicular effects |
Systemic and Local Irritation Mechanisms
This compound (PGE) is recognized for its irritant properties, which can manifest at various sites of contact, including the skin, eyes, and respiratory system. The mechanisms underlying these local irritant effects, as well as the potential for subsequent systemic toxicity, are rooted in the chemical reactivity of the epoxide group within the PGE molecule.
Local Irritation
The primary mechanism of PGE-induced local irritation involves direct chemical injury to the cells of exposed tissues. The highly reactive epoxide ring can react with various nucleophilic macromolecules within the cells, including proteins and nucleic acids. This covalent modification can disrupt cellular structure and function, leading to cell damage and triggering an inflammatory response.
Skin Irritation:
Direct contact with PGE can cause moderate to severe skin irritation. nih.govnih.gov In animal studies, the application of PGE to the skin of rabbits resulted in noticeable irritation. nih.gov For instance, a Draize test on rabbits showed moderate skin irritation after a 24-hour exposure to 20 mg of PGE. nih.gov In humans, prolonged or repeated contact can lead to dermatitis, characterized by redness, blisters, edema, and eczema. nih.govindustrialchemicals.gov.au The irritant effect is believed to stem from direct damage to keratinocytes and other skin cells, initiating an inflammatory cascade. Histopathological findings in animal studies following dermal application include scaling and thickening of the skin. canada.ca
Eye Irritation:
PGE is a significant eye irritant. nih.govindustrialchemicals.gov.au Animal studies have demonstrated its potential to cause severe eye injury. nih.gov In Draize tests conducted on rabbits, the application of 250 µg of PGE over 24 hours resulted in severe eye irritation, while a dose of 111 mg caused mild irritation. nih.gov These effects are a direct consequence of the chemical's corrosive action on the delicate tissues of the cornea and conjunctiva.
Respiratory Tract Irritation:
Inhalation of PGE vapors or aerosols can irritate the respiratory tract. nih.govcoleparmer.comnj.gov Symptoms in humans can include coughing and a sore throat. nj.gov At higher concentrations, it can lead to more severe lung irritation, shortness of breath, and potentially pulmonary edema, a serious medical condition where fluid accumulates in the lungs. coleparmer.comuzh.ch
Long-term inhalation studies in rats have provided detailed insights into the pathological changes within the respiratory system. Chronic exposure to PGE has been shown to induce non-neoplastic lesions in the nasal cavity, including rhinitis (inflammation of the nasal mucous membrane) and squamous metaplasia, where the normal respiratory epithelium is replaced by a more stratified squamous epithelium. industrialchemicals.gov.au In one study, squamous metaplasia was observed in 72% of rats in the 12 ppm exposure group, compared to only 4.7% in the 1 ppm group and 3.4% in controls. industrialchemicals.gov.au Rhinitis was seen in 78% of the high-dose group. industrialchemicals.gov.au These changes, along with dysplasia (abnormal cell development), are considered part of a pathogenic pathway that can lead to the development of nasal tumors. nih.gov
Interactive Data Table: this compound Irritation Studies
| Species | Exposure Route | Dose/Concentration | Duration | Observed Effects | Reference |
| Rabbit | Dermal | 20 mg | 24 hours | Moderate skin irritation | nih.gov |
| Rabbit | Eye | 250 µg | 24 hours | Severe eye irritation | nih.gov |
| Rabbit | Eye | 111 mg | - | Mild eye irritation | nih.gov |
| Rat | Inhalation | 12 ppm | 24 months | Nasal tumors, squamous metaplasia, rhinitis | industrialchemicals.gov.audguv.de |
| Rat | Inhalation | 1 ppm | 24 months | No nasal tumors | industrialchemicals.gov.audguv.de |
| Rat | Inhalation | 29 ppm | 2 weeks (4h/day, 5d/wk) | Atrophic testes, decreased white blood cells |
Systemic Effects and Biological Interactions
Systemic toxicity from PGE exposure can occur following absorption through the skin, inhalation, or ingestion. nih.gov The high percutaneous absorption rate in rats (13.5 mg/cm²/hr) and rabbits (4.2 mg/cm²/hr) indicates that dermal contact is a significant route for systemic exposure. nih.gov
Once absorbed, PGE is distributed throughout the body and can exert effects on various organ systems. High exposure levels have been associated with central nervous system (CNS) depression, leading to symptoms such as muscle weakness, drowsiness, and in severe cases, coma. coleparmer.comuzh.ch The mechanism for this neurotoxicity is not fully elucidated but is likely related to the direct action of the absorbed compound on neural tissues.
Metabolically, PGE undergoes two primary transformations: hydrolysis of the epoxide group and conjugation with glutathione. nih.gov The latter is a detoxification pathway catalyzed by glutathione-S-transferases. However, the capacity for glutathione conjugation is limited, and at high doses of PGE, hepatic glutathione levels can be significantly depleted. nih.gov This depletion can impair the body's ability to detoxify not only PGE but also other xenobiotics, potentially leading to liver and kidney damage. nih.govcoleparmer.com
The irritant properties of PGE are intrinsically linked to its reactive epoxide group. This same chemical reactivity is responsible for its ability to act as a skin sensitizer, a process initiated by the haptenation of skin proteins. This involves the covalent binding of PGE to proteins, forming an immunogenic complex that can trigger a T-cell mediated allergic response (allergic contact dermatitis) upon subsequent exposures.
Environmental Fate, Transport, and Degradation
Biodegradation Potential and Studies
The available evidence from limited biodegradation screening studies suggests that phenyl glycidyl (B131873) ether is not readily biodegradable in the environment. coleparmer.com This indicates a potential for persistence in ecosystems.
Specific studies have yielded the following results:
A 5-day theoretical Biochemical Oxygen Demand (BOD) of 6% was observed using a standard dilution method with an inoculum from a biological sanitary waste treatment plant. coleparmer.com
In another study using an acclimated sewage inoculum and a BOD dilution method, the 5-day theoretical BOD was 0%. coleparmer.com
A theoretical BOD ranging from 0% to 6% after 5 days using activated sludge has also been reported. nih.gov
These findings collectively point towards a low potential for rapid biodegradation under typical environmental conditions. nih.govcoleparmer.com However, some microbial processes show promise for its transformation. For instance, studies have explored the use of epoxide hydrolases (EHs) from various microorganisms for the enantioselective hydrolysis of phenyl glycidyl ether. A novel EH from Tsukamurella paurometabola demonstrated the ability to hydrolyze high concentrations of this compound. nih.gov Additionally, whole cells of Candida viswanathii containing epoxide hydrolase have been successfully used for the biotransformation of this compound into its corresponding diol, with over 90% conversion under optimized conditions. niscpr.res.in
| Biodegradation Study | Inoculum | Method | Result (5-day theoretical BOD) |
| Study 1 | Effluent from a biological sanitary waste treatment plant | Standard dilution | 6% coleparmer.com |
| Study 2 | Acclimated sewage | BOD dilution | 0% coleparmer.com |
| Study 3 | Activated sludge | - | 0-6% nih.gov |
Soil Mobility and Leaching Characteristics
The mobility of this compound in soil is expected to be high. nih.govguidechem.com This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 60. nih.govguidechem.com This estimation was derived from its water solubility of 2,400 mg/L and a regression-derived equation. nih.govguidechem.com A low Koc value suggests a weaker tendency to adsorb to soil and organic matter, leading to a higher potential for leaching through the soil profile. nih.govguidechem.com Another source reports a Koc value of 150.242 at both pH 5.5 and 7.4. lookchem.com Despite some variation in the reported Koc values, the general consensus points towards high mobility in soil. nih.govguidechem.com
| Parameter | Value | Source(s) | Implication |
| Estimated Koc | 60 | nih.govguidechem.com | High mobility in soil |
| Estimated Koc (pH 5.5) | 150.242 | lookchem.com | Moderate to high mobility |
| Estimated Koc (pH 7.4) | 150.242 | lookchem.com | Moderate to high mobility |
| Water Solubility | 2,400 mg/L | nih.govguidechem.com | - |
Aquatic Fate Considerations
Once in the aquatic environment, this compound is considered harmful to aquatic organisms and may cause long-term adverse effects. ilo.orginchem.org Its fate is influenced by several factors.
Volatilization from water surfaces is not expected to be a significant fate process. nih.gov This is based on an estimated Henry's Law constant of 8.2 x 10⁻⁷ atm-cu m/mole, which indicates that the compound is essentially nonvolatile from water. nih.gov
The potential for bioconcentration in aquatic organisms is considered low. nih.gov An estimated Bioconcentration Factor (BCF) of 8 was calculated using its water solubility. nih.gov This low BCF suggests that this compound is not likely to accumulate to high levels in the tissues of aquatic organisms. nih.gov
| Aquatic Fate Parameter | Value | Source(s) | Implication |
| Henry's Law Constant | 8.2 x 10⁻⁷ atm-cu m/mole | nih.gov | Essentially nonvolatile from water |
| Estimated BCF | 8 | nih.gov | Low potential for bioconcentration |
Advanced Analytical Techniques for Detection and Characterization
Mass Spectrometry-Based Methods for Adducts and Polymer Impurities
Mass spectrometry serves as a powerful tool for the structural elucidation of PGE adducts and the identification of impurities within polymer systems.
Fast Atom Bombardment (FAB) and Tandem Mass Spectrometry (MS-MS)
Fast Atom Bombardment (FAB) combined with Tandem Mass Spectrometry (MS-MS) has proven effective for the identification and structural analysis of adducts formed between Phenyl Glycidyl (B131873) Ether and nucleosides. tandfonline.comacs.org This approach is particularly useful for characterizing the covalent bonds that can form between PGE and cellular DNA, which is a key aspect of understanding its potential mutagenic properties. tandfonline.com
The use of FAB-MS in conjunction with techniques like constant neutral loss (CNL) scanning allows for the selective detection of modified nucleosides, even at low levels (1-10 ng). tandfonline.com High-resolution mass spectrometry can determine the elemental composition of these adducts. tandfonline.com Furthermore, Collisionally Activated Decomposition (CAD) in MS-MS experiments on both positive ([M+H]+) and negative ([M-H]-) ions provides detailed structural information about the base, sugar, and the alkylating substituent. tandfonline.com This level of detail can help in distinguishing between isomeric adducts by providing insights into the site of alkylation. tandfonline.com The fragmentation patterns observed in the daughter ion spectra are often more distinct in the negative ion mode. tandfonline.com
A key fragmentation pathway observed in the analysis of 2'-deoxynucleoside adducts is the cleavage of the glycosidic bond, which separates the deoxyribose sugar from the nucleobase. mdpi.com This characteristic neutral loss of 116 Da is a significant feature used in scanning strategies for DNA adductomics. mdpi.comspectroscopyonline.com
MALDI-TOF MS for Polymer Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an indispensable technique for the characterization of polymers involving Phenyl Glycidyl Ether. acs.orgmdpi.com It provides detailed information on the molecular weight distribution, the presence of impurities, and the structure of copolymers. mdpi.comresearchgate.net
In the analysis of polymers synthesized from PGE, MALDI-TOF MS can identify different polymer chains and their compositions. For instance, in the copolymerization of PGE with other monomers, MALDI-TOF MS spectra can reveal the presence of homopolymers and random copolymers by distinguishing the mass differences corresponding to each monomer unit. mdpi.comresearchgate.net For example, signals corresponding to macromolecules with varying numbers of PGE units can be clearly identified. mdpi.com
This technique is also crucial for characterizing cyclic polymers derived from PGE. csic.es It can confirm the cyclic nature of the polymer chains and detect the presence of architectural impurities such as linear or "tadpole" polymers. researchgate.net Furthermore, MALDI-TOF MS has been used to determine the degree of substitution in modified natural polymers, such as the this compound adduct of maltodextrin. google.com
Chromatographic Separation and Detection for Environmental and Occupational Monitoring
Chromatographic methods are fundamental for the separation and quantification of this compound in environmental and occupational settings, ensuring workplace safety and environmental protection. nj.govosha.gov
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard and widely used method for the monitoring of this compound in the air. osha.govirsst.qc.cacdc.gov Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established methods based on GC-FID for determining workplace exposure levels. osha.govcdc.gov
The principle of GC-FID involves the separation of components in a sample as they pass through a chromatographic column, followed by their detection by a flame ionization detector. scioninstruments.com The FID generates a current proportional to the number of carbon atoms in the analyte, which is then amplified and recorded to produce a chromatogram. scioninstruments.com The concentration of the compound is determined by the area or height of the corresponding peak. scioninstruments.com
For occupational monitoring, air samples are typically collected using solid sorbent tubes containing activated charcoal. cdc.gov The this compound is then desorbed from the charcoal using a solvent like carbon disulfide before being injected into the gas chromatograph. cdc.govnih.gov This method has been validated over a range of concentrations relevant to occupational exposure limits. cdc.govnih.gov
Table 1: NIOSH Method 1619 Parameters for this compound Analysis cdc.gov
| Parameter | Specification |
| Technique | Gas Chromatography, FID |
| Analyte | This compound |
| Sampler | Solid Sorbent Tube (coconut shell charcoal, 100 mg/50 mg) |
| Flow Rate | 0.01 to 1 L/min |
| Sample Volume | 80 L (minimum) to 150 L (maximum) |
| Desorption | 0.5 mL Carbon Disulfide (CS₂), 30 min |
| Injection Volume | 5 µL |
| Column | Stainless steel, 3.2-mm ID x 3 m, packed with 10% FFAP on 80/100 mesh Chromosorb W-AW DMCS |
| Carrier Gas | Nitrogen (N₂), 50 mL/min |
| Temperatures | Injection: 230 °C, Detector: 265 °C, Column: 90 °C |
Liquid Chromatography with Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of this compound and its derivatives, particularly in complex matrices. nih.govdoi.org This technique is valuable for studying the stability and structural modifications of PGE adducts with deoxynucleosides. core.ac.uk
LC-MS/MS has been employed to investigate the rearrangement of the N-1 adduct of PGE with 2'-deoxyadenosine (B1664071) to the N-6 adduct, and the deamination of the N-3 adduct of 2'-deoxycytidine. core.ac.uk The chromatographic separation allows for the resolution of these different isomers and degradation products, while the mass spectrometer provides definitive structural identification. core.ac.uk
In the context of food contact materials, LC-MS/MS methods have been developed to determine the migration of related glycidyl ethers, such as bisphenol A diglycidyl ether (BADGE), from can coatings into food simulants. nih.gov While not directly focused on PGE, these methods demonstrate the capability of LC-MS/MS for the trace-level detection of glycidyl ether compounds in various samples. The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides a robust platform for analyzing these compounds with high specificity. spectroscopyonline.comnih.gov
Spectroscopic Characterization (e.g., FTIR) for Material Purity Assessment
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for assessing the purity of materials containing this compound and for characterizing the products of its reactions. researchgate.netresearchgate.net FTIR provides information about the functional groups present in a sample, allowing for the identification of the compound and the detection of impurities. researchgate.net
The infrared spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups, such as the ether linkages and the epoxy ring. thermofisher.com By comparing the FTIR spectrum of a sample to that of a pure standard, one can assess its purity. The presence of unexpected peaks may indicate the presence of starting materials, by-products, or degradation products.
FTIR has been used in conjunction with other techniques like MALDI-TOF MS and GPC-MALS to quantify and identify architectural impurities in cyclic poly(glycidyl phenyl ether). researchgate.net It has also been used to study the reaction mechanisms of PGE, for example, with dicyandiamide, by monitoring the changes in the infrared spectra as the reaction progresses. rsc.org
Computational Chemistry and Modeling Approaches
Reaction Kinetics Modeling and Simulation
Fractional order mathematical models have been employed to provide a more nuanced description of chemical kinetics involving Phenyl glycidyl (B131873) ether. jst.go.jpresearchgate.net These models use fractional derivatives, which can capture complex behaviors that may not be adequately described by traditional integer-order models. Researchers have applied numerical and computational analysis to fractional order models for the reaction between carbon dioxide and PGE. orcid.orgresearchgate.netmdpi.com For instance, methods like the Adam Bashforth's Moulton (ABM) and Haar wavelet methods have been used to solve fractional models of the CO2 and PGE condensation reactions. researchgate.net These studies contribute to a deeper understanding of reaction dynamics by considering non-integer order kinetics. jst.go.jpisr-publications.com
The absorption of carbon dioxide into Phenyl glycidyl ether solutions is a key area where mass transfer modeling is applied. mdpi.comtandfonline.com The process is modeled by nonlinear differential equations that relate the steady-state concentrations of CO2 and PGE. mdpi.comsemanticscholar.orgaip.org These models, based on the film theory, are used to analyze the mass transfer mechanism associated with the chemical reactions and to derive analytical expressions for the concentrations of the reactants. scirp.orgjst.go.jpresearchgate.net The mathematical model for this phenomenon involves a system of coupled nonlinear differential equations with specified boundary conditions (Dirichlet and Neumann types). mdpi.comnih.govtabrizu.ac.ir The goal is to obtain expressions for the concentrations of CO2 and PGE, as well as the flux, in terms of various parameters like reaction rate constants. scirp.orgsemanticscholar.org
To solve the complex nonlinear differential equations governing the CO2-PGE system, various numerical and analytical techniques have been developed and applied. These methods provide approximate solutions for the concentrations of the reactants.
Adomian Decomposition Method (ADM): This is a powerful analytical technique used to derive simple, approximate analytical expressions for the steady-state concentrations of CO2 and PGE. scirp.orgsemanticscholar.orgresearchgate.net It has been shown to yield a rapidly convergent and easily computable sequence of solutions. tandfonline.comresearchgate.net
Homotopy Analysis Method (HAM): HAM and its optimized versions (OHAM) have been successfully applied to solve the nonlinear boundary value problems associated with this system. jst.go.jptandfonline.comresearchgate.netkg.ac.rs This method provides a reliable algorithm for obtaining analytic approximate solutions. researchgate.netbitmesra.ac.in
Sinc-Collocation Method: This numerical method transforms the system of nonlinear differential equations into a set of algebraic equations that are simpler to handle. tabrizu.ac.irtabrizu.ac.ir It has been shown to be an accurate and efficient technique for solving for the steady-state concentrations of CO2 absorbed into PGE. tabrizu.ac.irtabrizu.ac.irkashanu.ac.irtabrizu.ac.ir
Haar Wavelet Method (HWM): This method reduces the differential equations into a system of algebraic equations, simplifying the solution process. researchgate.netresearchgate.net It has been used in a comparative study with other methods to find numerical solutions for the CO2-PGE problem. researchgate.net
The table below summarizes various solution techniques applied to the CO2-PGE reaction model.
| Solution Technique | Description | References |
| Adomian Decomposition Method (ADM) | An analytical method that provides approximate solutions without linearization or perturbation. | mdpi.comscirp.orgsemanticscholar.orgtandfonline.comresearchgate.net |
| Homotopy Analysis Method (HAM) | A technique for obtaining series solutions of nonlinear equations, offering control over the convergence region. | mdpi.comjst.go.jptandfonline.comresearchgate.netbitmesra.ac.in |
| Sinc-Collocation Method | A numerical method based on Sinc functions for solving boundary value problems. | tabrizu.ac.irtabrizu.ac.irkashanu.ac.irtabrizu.ac.ir |
| Haar Wavelet Method (HWM) | A numerical method that uses Haar wavelets to transform differential equations into algebraic systems. | mdpi.comresearchgate.netresearchgate.net |
| Other Methods | Includes the iterative method (DJM), Chebyshev finite difference method, and Taylor's series method. | aip.orgkg.ac.rsscik.org |
Artificial intelligence, specifically neural networks, has been introduced as a novel stochastic technique for analyzing the absorption of CO2 into PGE solutions. mdpi.comresearchgate.net Researchers have utilized a nonlinear autoregressive exogenous (NARX) neural network model, which is a type of recurrent neural network well-suited for modeling nonlinear systems. mdpi.comnih.govgoogle.com
In this approach, a dataset is generated using a numerical solver (like MATLAB's "pdex4") for various scenarios based on different normalized parameters. mdpi.comnih.gov The NARX network is then trained on this data using the Levenberg–Marquardt (LM) backpropagation algorithm. mdpi.comnih.gov The trained model can then predict the concentration profiles of CO2 and PGE. mdpi.com Studies have shown that the results from the NARX-LM algorithm compare favorably with those from the Adomian decomposition method and other residual methods, validating the efficiency and worth of the neural network approach in this application. mdpi.comnih.gov
Carbon Dioxide Absorption Dynamics and Mass Transfer Models
Numerical and Analytical Solution Techniques (e.g., Adomian Decomposition Method, Homotopy Analysis Method, Sinc-Collocation Method, Haar Wavelet Method)
Polymerization Behavior Prediction and Optimization
Computational modeling is instrumental in predicting and optimizing the polymerization of this compound. The ring-opening polymerization (ROP) of PGE can be initiated by various systems to produce poly(glycidyl phenyl ether) (PGPE) with different properties. acs.orgresearchgate.net For instance, zwitterionic ring-opening polymerization (ZROP) with catalysts like B(C6F5)3 can yield cyclic or linear polymers depending on the presence of a proton source like water. acs.org
Kinetic models are developed to understand the effects of processing variables on the polymerization process. For electron beam (e-beam) and UV-induced cationic polymerization of PGE, a simple mathematical model was developed to predict the reaction behavior under continuous irradiation, showing good agreement with experimental data from in-situ spectroscopy. researchgate.net These models help in assessing the influence of temperature, radiation dose, and initiator concentration on the initiation and propagation rate constants. researchgate.net Furthermore, modeling aids in understanding the reaction mechanisms, such as the role of different anions in initiating polyetherification or the formation of adducts in epoxy/imidazole (B134444) systems. mdpi.com By predicting how different initiators and conditions affect the polymer's molecular weight, microstructure (regio- and stereochemistry), and topology (linear vs. cyclic), computational approaches enable the optimization of the synthesis process to achieve desired material properties. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure, thereby reducing the need for animal testing. rsc.orgeuropa.eu this compound is often included as a case study or a member of the chemical datasets used to develop and validate these models. europa.eucanada.canih.gov
QSAR models establish a quantitative relationship between chemical structure and a specific toxicological endpoint. europa.eu For example, the ECOSAR (ECOlogical Structure-Activity Relationship) program uses QSARs to predict the aquatic toxicity of industrial chemicals like PGE. epa.gov SAR models, on the other hand, identify qualitative relationships, often by identifying "structural alerts" which are molecular substructures associated with a particular toxicity. europa.eu
These models are applied to predict various endpoints for PGE and related epoxides, including:
Skin Sensitization: One study developed a QSAR model based on quantum mechanistic properties (specifically, the energy of the highest occupied molecular orbital, ϵHOMO) to predict the skin sensitization potential of aniline (B41778) and phenol (B47542) compounds, a methodology applicable to substances like PGE. nih.gov
Genotoxicity and Carcinogenicity: Software tools implementing (Q)SAR models are used to predict the potential of chemicals to cause genetic mutations or cancer. europa.eu PGE has been included in datasets for evaluating the predictive performance of such tools. europa.eu
General Ecological Risk: Broader screening assessments use a risk-based approach that combines hazard metrics (often derived from QSARs for mode of toxic action and chemical reactivity) and exposure profiles to classify the potential ecological risk of substances in the Epoxides and Glycidyl Ethers Group. canada.ca
While these in silico methods are valuable, their predictions are subject to uncertainty, which can stem from errors in the underlying experimental data or limitations in the model's applicability domain. canada.ca
Molecular Dynamics Simulations for Material Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the behavior of materials at an atomic and molecular level. This approach is particularly valuable for understanding the complex interactions of this compound (PGE) within various material systems, such as epoxy resins and polymer nanocomposites. By simulating the movements and interactions of individual atoms and molecules over time, MD can elucidate the relationship between chemical composition, microscopic structure, and macroscopic properties. threebond.co.jp These simulations can predict physical properties like elastic modulus, bond strength, and solubility parameters, offering insights that guide the development of new materials. threebond.co.jp
MD simulations have been effectively used to study the curing properties of epoxy resins containing PGE. threebond.co.jp Research has shown that when PGE is added to a standard epoxy resin and an amine compound, it can function in a manner similar to an antiplasticizer. threebond.co.jp This means it helps to pack the free volume within the polymer network, which can lead to an increase in the elastic modulus. threebond.co.jp Furthermore, simulations have successfully modeled the stress-strain characteristics of PGE-modified epoxy adhesives. Calculations of the area under the simulated stress-strain curve, used to evaluate bond strength, have shown that as the concentration of PGE increases, the bond strength also increases, a finding that aligns with experimental results. threebond.co.jp
The utility of MD simulations extends to studying the interactions within modified molecules derived from PGE. For instance, in a study of an encapsulated modified imidazole (EPMIM) accelerator synthesized from PGE and 2-methylimidazole (B133640) for epoxy-anhydride adhesives, MD simulations were employed to understand the aggregation and self-assembly process. acs.org The simulations revealed the dominant forces governing the stability of the molecular assembly. The analysis of interaction energies showed that electrostatic interactions, such as hydrogen bonding, were the primary contributors to the stability of the system, being significantly stronger than van der Waals forces. acs.org
| Interaction Type | Description | Average Energy (kJ/mol) |
|---|---|---|
| Coulombic Interaction (Coul-SR) | Represents electrostatic interactions (e.g., hydrogen bonding, ionic interaction) | -1787.287 ± 26.085 |
| Lennard-Jones Interaction (LJ-SR) | Represents van der Waals forces (e.g., dispersion, π–π stacking) | -738.541 ± 71.173 |
MD simulations have also been instrumental in understanding how PGE can be used as a noncovalent functionalization agent for nanomaterials. In the context of multiwalled carbon nanotube (MWCNT) reinforced polyamide 6 nanocomposites, PGE molecules are introduced to the surface of MWCNTs. researchgate.net The π-π interactions between the phenyl group of PGE and the graphitic surface of the nanotubes enhance dispersion by preventing the aggregation of MWCNTs, which is typically caused by strong van der Waals forces. researchgate.net Simulations on similar systems have predicted that the phenyl groups provide a larger contact area and stronger interfacial bonding energy with a polymer matrix compared to other functional groups. researchgate.net This improved interfacial interaction is crucial for enhancing the mechanical and thermal properties of the resulting nanocomposite. researchgate.net
The table below summarizes findings from various MD simulation studies involving this compound, showcasing the versatility of this computational technique.
Occupational and Environmental Health Research Methodologies
Epidemiological Studies of Occupational Exposure and Health Outcomes
Currently, there is a lack of specific epidemiological studies that directly establish a causal link between occupational exposure to Phenyl glycidyl (B131873) ether (PGE) and long-term health outcomes, including cancer, in human populations. iarc.fr The International Agency for Research on Cancer (IARC) has noted the absence of epidemiological data relevant to the carcinogenicity of PGE. iarc.fr
However, case reports and smaller-scale occupational health investigations have documented several adverse health effects associated with PGE exposure. These primarily include allergic contact dermatitis. iarc.frnih.gov Patch testing on workers in various industries who developed dermatitis has confirmed that PGE is a contact allergen. iarc.frnih.gov For instance, in an outbreak of contact dermatitis among 20 workers in an Italian aircraft factory, patch testing was positive for the epoxy-resin material containing PGE in 13 of the workers. industrialchemicals.gov.au Thin-layer chromatography identified PGE as one of the causative agents. industrialchemicals.gov.au Another report indicated that out of 40 workers with dermatitis who were occupationally exposed to epoxy resins (though not directly to PGE), five showed positive skin sensitivity reactions to PGE, suggesting potential cross-sensitization. industrialchemicals.gov.au
While comprehensive epidemiological studies on cancer are lacking, the potential for adverse health effects underscores the importance of controlling workplace exposures.
Exposure Assessment Strategies in Workplace Environments
Effective management of occupational health risks associated with Phenyl glycidyl ether (PGE) relies on robust exposure assessment strategies. These strategies are designed to identify and quantify worker exposure, evaluate the effectiveness of control measures, and ensure compliance with established occupational exposure limits (OELs). The primary routes of occupational exposure to PGE are inhalation and dermal contact. cdc.govnoaa.gov
Several recognized methods are available for sampling and analyzing airborne PGE. The National Institute for Occupational Safety and Health (NIOSH) has developed Method 1619, which uses a charcoal sorbent tube (specifically, a coconut shell charcoal (CSC) tube) for sample collection, followed by gas chromatography with flame ionization detection (GC-FID) for analysis. osha.govcdc.gov This method has a working range of 1 to 33 parts per million (ppm) for an 80-liter air sample. cdc.gov The Occupational Safety and Health Administration (OSHA) also utilizes this method for compliance monitoring. osha.gov
In addition to air monitoring, assessing the potential for skin exposure is crucial. osha.gov Surface wipe sampling can be used to detect PGE on work surfaces, tools, and personal protective equipment (PPE), indicating the potential for dermal contact. osha.gov This information is valuable for reinforcing the need for appropriate PPE and good hygiene practices. osha.gov
Occupational Exposure Limits for this compound
| Organization | Exposure Limit | Notes |
| OSHA (PEL) | 10 ppm (8-hour TWA) | Legally enforceable limit. osha.govcdc.gov |
| NIOSH (REL) | 1 ppm (15-minute Ceiling) | Recommended exposure limit; considers PGE a potential occupational carcinogen. cdc.gov |
| ACGIH (TLV) | 0.1 ppm (8-hour TWA) | Threshold Limit Value; notes skin sensitization. nj.govosha.gov |
TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value. Data sourced from multiple references. nj.govosha.govcdc.gov
Biological Monitoring for Internal Exposure Assessment
Biological monitoring offers a method to assess a worker's internal exposure to a chemical by measuring the substance or its metabolites in biological samples such as blood or urine. fiocruz.br This approach can provide a more integrated picture of exposure from all routes, including inhalation and dermal absorption, and can account for individual differences in uptake and metabolism. osha.govfiocruz.br
Despite the lack of a formally established BEI in some jurisdictions, the potential for biological monitoring exists. For instance, the bis-diol of bisphenol A diglycidyl ether, a related epoxy compound, has been measured as a urinary metabolite. iarc.fr Given that PGE is metabolized, identifying and quantifying its specific metabolites in urine could serve as a biomarker of exposure.
In the absence of a standardized biological monitoring method, a comprehensive medical surveillance program is recommended for workers potentially exposed to PGE. nih.gov Such a program should include a detailed history of past and present symptoms and a physical examination. nj.gov While not a direct measure of current internal dose, medical surveillance can help identify early signs of health effects, such as skin sensitization. nj.govnih.gov
For situations where significant skin absorption is suspected, perhaps indicated by wipe sampling, biological sampling could be a valuable tool to confirm that absorption has occurred. osha.gov However, this would likely be conducted on a case-by-case basis in consultation with occupational health experts, rather than as a routine monitoring procedure with established limit values. osha.gov
Risk Characterization Frameworks (Methodological Aspects)
Risk characterization for this compound (PGE) in occupational settings involves a systematic process of integrating hazard identification and exposure assessment data to estimate the nature and likelihood of adverse health effects. koreascience.kreversafe.com.sg This framework helps in determining the level of risk and informing the selection of appropriate risk management measures. industrialchemicals.gov.aukoreascience.kr
A key component of risk characterization is the comparison of workplace exposure levels with established occupational exposure limits (OELs). koreascience.kr The ratio of the measured or estimated exposure concentration to the OEL provides a risk characterization ratio (RCR). An RCR greater than 1 suggests that the risk is not adequately controlled and that further risk management actions are necessary. koreascience.kr
For substances like PGE, which are classified as potential carcinogens, the risk characterization may adopt a more stringent approach. nj.gov The International Agency for Research on Cancer (IARC) classifies PGE as "possibly carcinogenic to humans" (Group 2B). iarc.frnih.gov For such substances, the principle of reducing exposure to the lowest feasible level is often applied. osha.gov
The risk characterization process also considers the various health endpoints. For PGE, these include skin and eye irritation, respiratory tract irritation, and skin sensitization. industrialchemicals.gov.au The potential for both acute and chronic effects must be evaluated. industrialchemicals.gov.au
In data-poor situations, where extensive toxicological or exposure data may be lacking for a specific chemical, hazard banding or control banding approaches can be utilized. ecetoc.org These methods group chemicals into categories or "bands" based on their hazard characteristics (e.g., GHS hazard statements) and assign a corresponding level of control. ecetoc.org This provides a pragmatic approach to managing risk in the absence of a substance-specific OEL.
Investigation of Contamination and Impurity Effects in Commercial Products
Commercial-grade this compound (PGE) and the epoxy resin systems in which it is used may contain impurities or contaminants that can influence their toxicological properties. The investigation of these components is an important aspect of a thorough health risk assessment.
PGE is often used as a reactive diluent or modifier in epoxy resin formulations, which are themselves complex mixtures. iarc.frnih.gov The primary component of many epoxy resins is bisphenol A diglycidyl ether (BADGE). nih.goviarc.fr Commercial preparations of these resins can contain oligomers and other related substances. iarc.fr
The presence of the epoxide group makes glycidyl ethers biologically reactive compounds. cdc.gov Ethers, in general, have a tendency to form unstable peroxides when exposed to oxygen, which could introduce additional hazards. noaa.gov While PGE itself is the primary chemical of concern, the manufacturing process or subsequent formulation into epoxy products could introduce other reactive or sensitizing agents.
Analytical techniques such as chromatography are essential for identifying and quantifying the components of commercial chemical products. Thin-layer chromatography was used to help identify PGE as a causative agent in an outbreak of contact dermatitis from an epoxy resin material. industrialchemicals.gov.au More advanced techniques like gas chromatography and mass spectrometry can provide a detailed profile of the chemical composition, including impurities.
A comprehensive risk assessment should, therefore, consider not only the hazards of pure PGE but also the potential for interactive or additive effects from contaminants and other components in the final product used in the workplace. This includes evaluating the supplier's safety data sheet (SDS), which should provide information on hazardous ingredients. worksafebc.commicro-measurements.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
